2-(3-Methyl-2-nitrophenoxy)acetic acid
Description
2-(3-Methyl-2-nitrophenoxy)acetic acid (CAS: 18710-86-6) is a nitro-substituted aromatic acetic acid derivative characterized by a methyl group at the 3-position and a nitro group at the 2-position of the phenoxy ring. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . Nitro and methyl substituents influence electronic and steric effects, impacting reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(3-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-3-2-4-7(9(6)10(13)14)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PJUHCHGXZMSDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 3-methylphenol followed by the etherification of the resulting nitrophenol with chloroacetic acid. The reaction conditions often include the use of a strong acid like sulfuric acid for nitration and a base such as sodium hydroxide for the etherification step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 2-(3-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(3-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phenoxy group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to 2-(3-Methyl-2-nitrophenoxy)acetic acid, differing in substituent positions, functional groups, or electronic properties:
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Substituent Position Effects
- Nitro Group Orientation : The position of the nitro group significantly impacts electronic properties. For example, 2-(2-Methyl-6-nitrophenyl)acetic acid (nitro at 6-position) exhibits different acidity and hydrogen-bonding behavior compared to the target compound (nitro at 2-position) due to resonance and inductive effects .
- Methyl vs. Methoxy Groups : Replacing the methyl group with methoxy (e.g., 2-(2-Methoxyphenyl)acetic acid, ) increases electron-donating capacity, reducing acidity compared to nitro-substituted analogs .
Hydrogen Bonding and Crystal Packing
- Dimer Formation : Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a common feature in carboxylic acids . The target compound likely exhibits similar behavior.
- Crystal Structure Distortions: Electron-withdrawing substituents (e.g., Br, NO₂) enlarge C–C–C angles on the aromatic ring. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the C–C–C angle at Br is 121.5°, compared to 118.2° at OCH₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
